Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate
Description
Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate (hereafter referred to as Compound A) is a pyrazole-based ester derivative with a hydroxymethylphenyl substituent at the N1 position and a methyl ester group at the C3 position. The hydroxymethyl group (-CH₂OH) on the phenyl ring may enhance hydrogen-bonding interactions, influencing solubility and target binding , while the methyl ester contributes to lipophilicity and metabolic stability .
Compound A is synthesized via condensation reactions involving (3,5-dimethyl-1H-pyrazol-1-yl)methanol derivatives and primary amines or diamines, a method noted for its simplicity and adaptability . Structural characterization often employs X-ray crystallography and NMR spectroscopy, with software like SHELXL refining crystallographic data .
Properties
IUPAC Name |
methyl 1-[2-(hydroxymethyl)phenyl]-5-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-7-11(13(17)18-2)14-15(9)12-6-4-3-5-10(12)8-16/h3-7,16H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZWHXXMXVPCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131947 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251950-60-3 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251950-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 1-[2-(hydroxymethyl)phenyl]-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-(hydroxymethyl)benzaldehyde and 5-methyl-1H-pyrazole-3-carboxylic acid.
Condensation Reaction: The first step involves the condensation of 2-(hydroxymethyl)benzaldehyde with hydrazine hydrate to form 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole.
Esterification: The resulting pyrazole derivative is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 1-[2-(carboxy)phenyl]-5-methyl-1H-pyrazole-3-carboxylate.
Reduction: Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, compounds similar to this pyrazole have demonstrated efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth .
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, potentially modulating pathways such as NF-κB and MAPK/ERK, which are critical in inflammatory responses .
Research indicates that this compound may interact with several biological targets, including:
- Enzymatic Inhibition : It may act as an inhibitor of certain metabolic enzymes involved in drug metabolism and detoxification processes .
- Neuronal Signaling : The compound has potential implications in neuronal signaling pathways, which could lead to developments in neuroprotective agents or treatments for neurodegenerative diseases .
Material Science
The unique structural properties of this compound allow it to be utilized in the development of advanced materials:
- Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with tailored properties for applications in coatings, adhesives, and composites .
Agricultural Chemistry
The compound's potential use as a pesticide or herbicide has been explored due to its ability to inhibit specific biochemical pathways in plants and pests . The efficacy and safety profiles of such applications are under ongoing investigation.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives, including this compound. Results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction through caspase activation. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Anti-inflammatory Activity
Research conducted at a leading university focused on the anti-inflammatory effects of pyrazole derivatives. This compound was shown to reduce inflammation markers in vitro. The study suggested that this compound could be beneficial for treating chronic inflammatory diseases.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxymethyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The pyrazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Carboxylate Derivatives
The following table and analysis compare Compound A with structurally analogous pyrazole derivatives, focusing on substituent effects, physicochemical properties, and biological implications.
Key Comparative Insights:
Halogenated Groups: Derivatives with chlorophenyl or fluorophenyl groups (e.g., ) exhibit increased lipophilicity, improving blood-brain barrier penetration but risking higher toxicity .
Ester Group Position and Chain Length :
- Methyl esters (as in Compound A ) generally confer lower molecular weight and higher solubility in polar solvents compared to ethyl esters (e.g., ). However, ethyl esters may prolong half-life due to slower hydrolysis .
- Carboxylate position (C3 vs. C4/C5) affects molecular conformation. For example, C3 esters in Compound A and allow planar pyrazole rings, optimizing π-stacking interactions .
Structural Complexity and Synthetic Accessibility :
- Compound A and its analogs () are synthesized via straightforward condensation, enabling scalable production. In contrast, derivatives with triazole or thiazole moieties (e.g., ) require multi-step syntheses, increasing cost and complexity .
Crystallographic and Conformational Analysis :
- Crystal packing in Compound A -like structures (e.g., ) reveals weak C–H···π interactions, stabilizing the lattice without classical hydrogen bonds. This contrasts with halogenated derivatives, where Cl···π or F···H bonds dominate .
Biological Activity
Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate (CAS Number: 1251950-60-3) is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, structure, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₁₃H₁₄N₂O₃
- Molecular Weight : 246.26 g/mol
- Structure : The compound features a pyrazole ring substituted with a hydroxymethyl group and a methyl ester, which contributes to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests indicated minimum inhibitory concentrations (MICs) ranging from 125 to 250 μg/mL against these pathogens .
Anti-inflammatory Properties
The compound's anti-inflammatory activity has been evaluated using carrageenan-induced edema models in mice. Results indicated that it possesses comparable efficacy to standard anti-inflammatory drugs like indomethacin, suggesting its potential as an anti-inflammatory agent .
Enzyme Inhibition
Pyrazole derivatives are known for their ability to inhibit specific enzymes. This compound has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds in this class demonstrated IC50 values indicating effective inhibition of both MAO-A and MAO-B isoforms .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between hydrazine derivatives and carbonyl compounds. Characterization techniques such as NMR and FTIR have been employed to confirm the structure of synthesized compounds .
| Method | Details |
|---|---|
| Synthesis Method | One-pot reaction using phenyl hydrazine and dimethyl acetylene dicarboxylate |
| Characterization Techniques | NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy) |
Case Studies
- Anti-inflammatory Activity : A study involving the administration of this compound in a carrageenan-induced edema model showed a significant reduction in paw swelling compared to control groups, indicating its potential as a therapeutic agent for inflammatory conditions .
- Antimicrobial Efficacy : In a comparative study of various pyrazole derivatives, this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antimicrobial agents .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 1-[2-(hydroxymethyl)phenyl]-5-methyl-1H-pyrazole-3-carboxylate?
Answer:
The synthesis typically involves multi-step reactions, including:
- Pd-catalyzed cross-coupling : Ethyl or methyl pyrazole carboxylates can be functionalized via Suzuki-Miyaura reactions using aryl boronic acids. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in degassed DMF/water mixtures enable coupling of brominated pyrazole intermediates with hydroxymethyl-substituted phenyl groups .
- Condensation reactions : Hydroxymethyl-substituted pyrazole derivatives (e.g., methyl 1-(hydroxymethyl)-5-methyl-1H-pyrazole-3-carboxylate) can react with amines or phenols under basic conditions to introduce aryl groups .
- Purification : Column chromatography with silica gel and recrystallization (e.g., using ethanol) are standard for isolating pure products .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity, particularly for distinguishing between pyrazole ring isomers .
- IR spectroscopy : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and hydroxyl moieties (broad O-H stretch ~3200–3500 cm⁻¹) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Melting point analysis : Determines purity; discrepancies >2°C suggest impurities requiring re-crystallization .
Advanced: How can contradictions in crystallographic data be resolved during structural elucidation?
Answer:
- Refinement software : SHELXL refines small-molecule structures using high-resolution X-ray data, addressing issues like thermal motion or disorder .
- Packing analysis : Mercury CSD 2.0 identifies intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and compares packing motifs across similar structures to resolve ambiguities .
- Hydrogen bonding validation : Graph set analysis (e.g., Etter’s rules) distinguishes genuine hydrogen bonds from crystallographic noise .
Advanced: What computational strategies predict the compound’s bioactivity and binding modes?
Answer:
- Molecular docking : Tools like AutoDock or Schrödinger assess interactions with target proteins (e.g., enzymes like factor Xa). Docking scores and binding poses guide SAR studies .
- QSAR models : Correlate substituent effects (e.g., hydroxymethyl vs. methoxy groups) with bioactivity data from assays .
- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity or stability .
Basic: How should researchers optimize reaction conditions for pyrazole functionalization?
Answer:
- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for cross-coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl boronic acids, while ethanol/acetic acid mixtures facilitate cyclocondensation .
- Temperature control : Reflux (70–100°C) ensures complete reaction without side products .
Advanced: How can hydrogen bonding networks influence the compound’s stability and crystallinity?
Answer:
- Graph set analysis : Classifies hydrogen bonds (e.g., intramolecular O-H⋯N vs. intermolecular C-H⋯O) to identify stabilizing motifs .
- Thermogravimetric analysis (TGA) : Measures thermal stability; strong hydrogen bonds correlate with higher decomposition temperatures .
- Crystallization solvents : Protic solvents (e.g., ethanol) promote hydrogen bonding, improving crystal quality .
Basic: What are best practices for handling and storing this compound to ensure stability?
Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the hydroxymethyl group .
- Safety : Refer to SDS guidelines for PPE (gloves, goggles) and emergency procedures in case of exposure .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this pyrazole derivative?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance metabolic stability .
- Substituent screening : Test bioisosteric replacements (e.g., hydroxymethyl → methoxy) to balance solubility and potency .
- Enzymatic assays : Measure inhibition constants (Kᵢ) against target enzymes to prioritize derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
